REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:10])[C:8]=1[Cl:9])[NH2:5].[C:11](=O)([O-])[O-].[K+].[K+].IC>C(#N)C>[CH3:11][NH:5][C:4]1[CH:3]=[C:2]([Cl:1])[C:8]([Cl:9])=[C:7]([Cl:10])[CH:6]=1 |f:1.2.3|
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Name
|
three
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=C(C1Cl)Cl
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 40° C. for 3 days under nitrogen in the dark
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched with ethyl acetate (50 mL)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The residue was washed with ethyl acetate (3×20 mL)
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Type
|
WASH
|
Details
|
washed with water (3×30 mL)
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Type
|
FILTRATION
|
Details
|
The organic layer was then filtered through anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in a minimum amount of ethyl acetate/hexane 1:12
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Type
|
WASH
|
Details
|
eluted with ethyl acetate/hexane 300 mL (1:12), 500 mL (1:8)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC(=C(C(=C1)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |